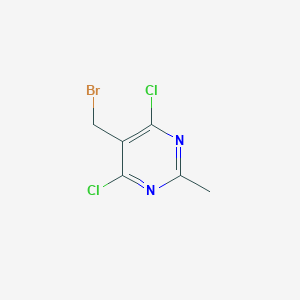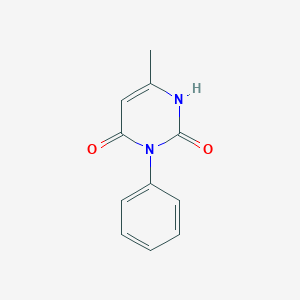
6-Methyl-3-phenyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-phenyluracil (MPU) is a chemical compound that belongs to the class of uracil derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MPU is a crystalline powder that is soluble in water, ethanol, and other organic solvents.
科学的研究の応用
6-Methyl-3-phenyluracil has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 6-Methyl-3-phenyluracil is in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.
6-Methyl-3-phenyluracil has also been studied for its potential use in the field of agriculture. It has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides. Additionally, 6-Methyl-3-phenyluracil has been found to be effective in controlling the growth of certain types of algae, making it a potential candidate for the development of algaecides.
作用機序
The exact mechanism of action of 6-Methyl-3-phenyluracil is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and inhibiting their production can help reduce inflammation and pain.
生化学的および生理学的効果
6-Methyl-3-phenyluracil has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, 6-Methyl-3-phenyluracil has been found to inhibit the production of nitric oxide (NO), which is known to play a role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using 6-Methyl-3-phenyluracil in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Methyl-3-phenyluracil has been found to be relatively stable, making it a good candidate for long-term experiments. However, one of the main limitations of using 6-Methyl-3-phenyluracil in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 6-Methyl-3-phenyluracil. One potential direction is to further explore its potential applications in the field of medicine. Specifically, more research is needed to determine its efficacy in treating various inflammatory diseases and to identify any potential side effects.
Another potential direction is to explore its potential applications in the field of material science. 6-Methyl-3-phenyluracil has been found to possess certain properties that make it a potential candidate for the development of new materials, such as its ability to form hydrogen bonds and its high melting point.
Finally, more research is needed to fully understand the mechanism of action of 6-Methyl-3-phenyluracil and to identify any potential interactions with other drugs or compounds. This information could help to further optimize its use in various fields of scientific research.
Conclusion:
In conclusion, 6-Methyl-3-phenyluracil is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low cost and ease of synthesis make it a popular choice for lab experiments, while its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. However, more research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs or compounds.
合成法
The synthesis of 6-Methyl-3-phenyluracil involves the reaction between 5-phenyl-1,2,3,4-tetrazole and ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 6-Methyl-3-phenyluracil. This method is relatively simple and cost-effective, making it a popular choice for synthesizing 6-Methyl-3-phenyluracil in the laboratory.
特性
CAS番号 |
1804-04-2 |
|---|---|
製品名 |
6-Methyl-3-phenyluracil |
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
6-methyl-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15) |
InChIキー |
UOSBFFLSIMXMEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
その他のCAS番号 |
1804-04-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
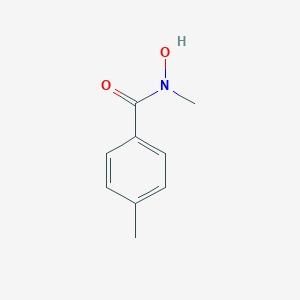
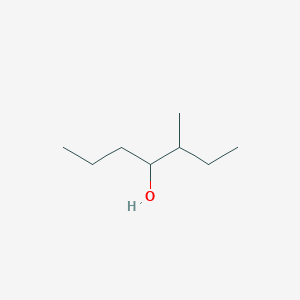
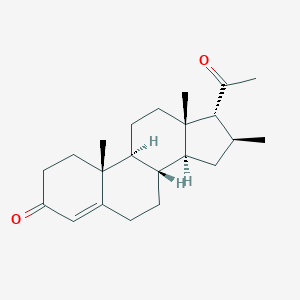
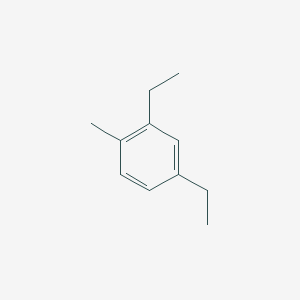
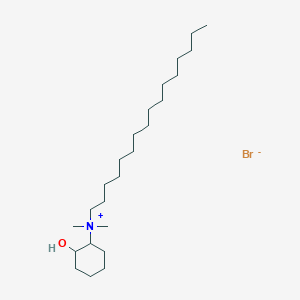

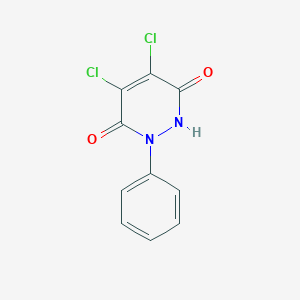
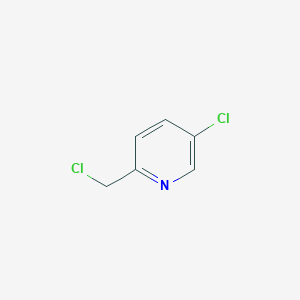
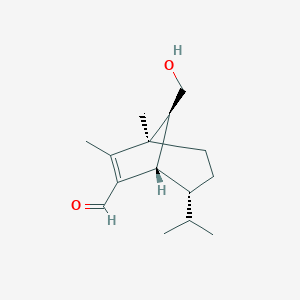
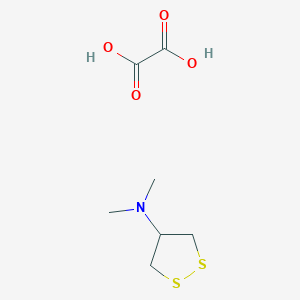
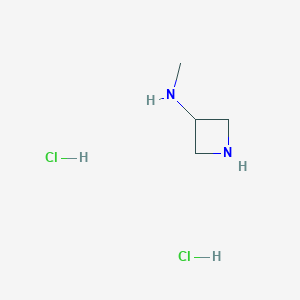
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
